An In-depth Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
An In-depth Technical Guide to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 22, 2026
Abstract
This technical guide provides a comprehensive overview of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, a conformationally constrained bicyclic alcohol of significant interest in medicinal chemistry and organic synthesis. The unique structural rigidity imparted by the fused cyclopropane and tetrahydrofuran rings makes this scaffold a valuable building block for designing novel therapeutic agents and complex molecular architectures. This document elucidates the structural and conformational properties of the molecule, details established synthetic strategies, outlines robust characterization protocols, and discusses its current and potential applications in drug discovery and development.
Introduction: The Significance of Conformationally Restricted Scaffolds
In the realm of modern drug design, the principle of conformational restriction is a cornerstone for enhancing potency, selectivity, and pharmacokinetic properties of bioactive molecules. By locking a molecule into a specific three-dimensional arrangement that mimics its bioactive conformation, it is possible to minimize the entropic penalty upon binding to a biological target, thereby increasing binding affinity. The 3-oxabicyclo[3.1.0]hexane framework is an exemplary scaffold that achieves this conformational rigidity.[1][2][3] The fusion of a cyclopropane ring onto a tetrahydrofuran moiety creates a "locked" structure that has been exploited in the design of nucleoside analogues and other pharmacologically active compounds.[1] cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, the subject of this guide, serves as a key functionalized intermediate for the elaboration of this privileged scaffold.
Structural Formula and Stereochemical Elucidation
The structural formula of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is characterized by a bicyclic system where a five-membered tetrahydrofuran ring is fused with a three-membered cyclopropane ring. The oxygen atom is at the 3-position of the bicyclic system. The "cis" stereochemistry denotes that the hydroxymethyl group at the 6-position is oriented on the same face of the five-membered ring as the cyclopropane ring.
| Identifier | Value |
| IUPAC Name | (cis)-3-Oxabicyclo[3.1.0]hexan-6-ylmethanol |
| CAS Number | 1398833-81-2[4] |
| Molecular Formula | C₆H₁₀O₂[4] |
| Molecular Weight | 114.14 g/mol [4] |
| Canonical SMILES | C1C2C(C1CO)OC2 |
The rigid, boat-like conformation of the 3-oxabicyclo[3.1.0]hexane ring system has been a subject of computational and spectroscopic studies.[5] This fixed conformation is crucial for its utility as a scaffold, as it pre-organizes appended functional groups in a well-defined spatial orientation.
Caption: 2D representation of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol.
Synthesis and Purification
The synthesis of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol can be approached through several strategic routes, primarily involving the formation of the bicyclic core followed by functional group manipulation. A common strategy involves the cyclopropanation of a suitable dihydrofuran precursor.
Synthetic Pathway Overview
A plausible synthetic route commences with 2,5-dihydrofuran, which undergoes cyclopropanation to form the 3-oxabicyclo[3.1.0]hexane core. Subsequent functionalization at the 6-position yields the target methanol derivative. The stereoselectivity of the cyclopropanation and subsequent reduction steps are critical for obtaining the desired cis isomer.
Caption: Generalized synthetic workflow for cis-3-Oxabicyclo[3.1.0]hexane-6-methanol.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a composite representation based on established methodologies for the synthesis of related 3-oxabicyclo[3.1.0]hexane derivatives.
Step 1: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
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To a stirred solution of 2,5-dihydrofuran (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of ethyl diazoacetate (1.1 eq) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
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Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure.
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The resulting crude ester is then hydrolyzed using a solution of lithium hydroxide (or sodium hydroxide) in a mixture of THF and water.
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After acidification with a suitable acid (e.g., 1M HCl), the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. The cis and trans isomers may be separable at this stage by column chromatography.
Step 2: Reduction to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
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To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C, add a solution of cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
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The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
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The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure cis-3-Oxabicyclo[3.1.0]hexane-6-methanol.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the cyclopropyl protons, the methylene protons of the tetrahydrofuran ring, and the hydroxymethyl group. The coupling constants between the cyclopropyl protons and the adjacent bridgehead protons are indicative of the cis stereochemistry. |
| ¹³C NMR | Signals corresponding to the unique carbon atoms of the bicyclic system and the hydroxymethyl group. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities. |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 114.14 g/mol . |
Applications in Drug Discovery and Development
The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry for the following reasons:
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Nucleoside Analogues: The scaffold serves as a conformationally locked mimic of the furanose ring in nucleosides.[1] This has been explored in the development of antiviral and anticancer agents.
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Isosteric Replacement: The bicyclic system can act as a non-aromatic, rigid isostere for substituted phenyl rings, which can improve physicochemical properties such as solubility and metabolic stability.
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Probe for Structure-Activity Relationship (SAR) Studies: The well-defined geometry of the scaffold allows for the precise positioning of pharmacophoric groups, enabling detailed SAR studies to optimize ligand-receptor interactions.
Derivatives of the 3-oxabicyclo[3.1.0]hexane system have also been utilized as intermediates in the synthesis of pyrethroid insecticides.[6]
Conclusion
cis-3-Oxabicyclo[3.1.0]hexane-6-methanol is a synthetically accessible and highly valuable building block for the creation of conformationally constrained molecules. Its unique structural features provide a robust platform for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to access and utilize this important chemical entity in their drug discovery and development endeavors.
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